Benzenamine, 4-fluoro-N-(phenylmethylene)-
Overview
Description
Benzenamine, 4-fluoro-N-(phenylmethylene)- is an organic compound with the molecular formula C13H10FN It is a derivative of benzenamine, where a fluorine atom is substituted at the para position and a phenylmethylene group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-fluoro-N-(phenylmethylene)- typically involves the reaction of 4-fluorobenzenamine with benzaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming an imine linkage between the amine and aldehyde groups. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of Benzenamine, 4-fluoro-N-(phenylmethylene)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-fluoro-N-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: The fluorine atom can be substituted by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenamine, 4-fluoro-N-(phenylmethylene)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various functionalized compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenamine, 4-fluoro-N-(phenylmethylene)- involves its interaction with molecular targets through its functional groups. The imine group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s electronic properties and reactivity. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N-(phenylmethylene)-: Lacks the fluorine substitution, resulting in different reactivity and properties.
Benzenamine, 4-methoxy-N-(phenylmethylene)-: Contains a methoxy group instead of fluorine, affecting its electronic characteristics and reactivity.
Uniqueness
Benzenamine, 4-fluoro-N-(phenylmethylene)- is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its chemical reactivity. This makes it a valuable compound for various applications where specific reactivity and properties are desired.
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-phenylmethanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJZOCTWYUFFNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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